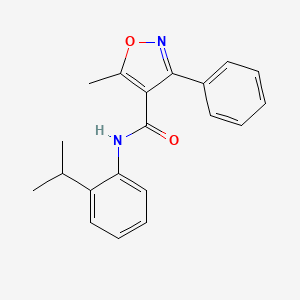
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-294002, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to selectively inhibit phosphoinositide 3-kinase (PI3K) activity. PI3K is a key signaling enzyme that plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used to study the role of PI3K in insulin signaling, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for downstream signaling. This inhibition leads to a decrease in Akt phosphorylation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to decrease glucose uptake and metabolism in adipocytes. In addition, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may have off-target effects and should be used at appropriate concentrations. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective PI3K inhibitors for therapeutic use. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be used to study the role of PI3K in various disease models, such as neurodegenerative diseases and inflammation. Finally, the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
Métodos De Síntesis
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized by reacting 2-bromoacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting product with 3-phenyl-5-methylisoxazole-4-carboxylic acid. The final product is obtained by the reaction of the intermediate product with ammonium chloride.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)16-11-7-8-12-17(16)21-20(23)18-14(3)24-22-19(18)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPMMFWDOHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
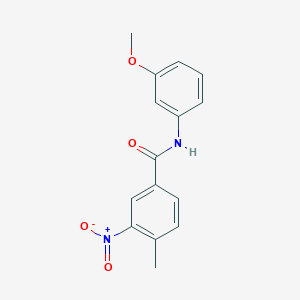
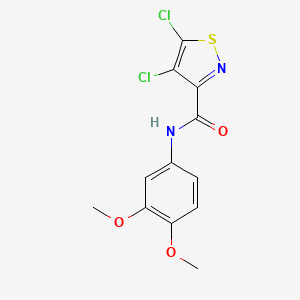


![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
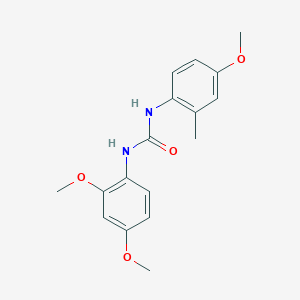
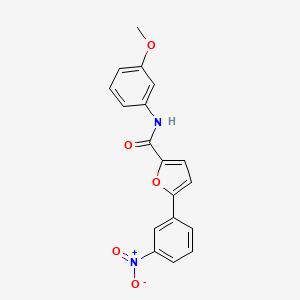
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
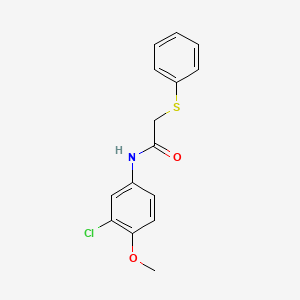
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)